2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazoles This compound is characterized by its complex structure, which includes an imidazo[1,2-a]benzimidazole core, a butyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole ring.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the imidazo[1,2-a]benzimidazole core with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]benzimidazole derivatives.
Substitution: Formation of substituted imidazo[1,2-a]benzimidazole derivatives.
Scientific Research Applications
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-3-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]quinoline-3-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]benzimidazole core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3/c1-3-4-13-25-21(28)19(26-18-8-6-5-7-17(18)24-22(25)26)14-20(27)23-15-9-11-16(29-2)12-10-15/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,27) |
InChI Key |
LFIMEJDYQOMVOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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